

Physicochemical Properties of Dioctadecyldimethylammonium Chloride (DODAC): An In-depth Technical Guide

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Compound of Interest

Compound Name: *Dimethyldioctadecylammonium*

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Introduction

Dioctadecyldimethylammonium chloride (DODAC), a cationic surfactant, is a cornerstone in the development of advanced drug delivery systems, particularly in the formulation of liposomes and other nanoparticle-based carriers. Its unique amphiphilic structure, comprising a positively charged hydrophilic head group and two long hydrophobic alkyl chains, facilitates the encapsulation and transport of therapeutic molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of DODAC, detailed experimental protocols for its characterization, and a visualization of its interaction with cellular systems.

Core Physicochemical Properties

The fundamental properties of DODAC dictate its behavior in various formulations and biological environments. A summary of these properties is presented below.

Property	Value
Chemical Name	Dioctadecyldimethylammonium chloride
Synonyms	DODAC, Distearyldimethylammonium chloride (DSDMAC), DODMAC
CAS Number	107-64-2
Molecular Formula	C ₃₈ H ₈₀ ClN
Molecular Weight	586.5 g/mol [1] [2] [3]
Appearance	White to off-white or light beige waxy solid or powder [1] [4] [5] [6]
Solubility	Water: Sparingly soluble to insoluble. [4] [5] [6] [7] The long hydrophobic chains limit its solubility in aqueous media. Organic Solvents: Soluble in polar organic solvents such as ethanol, acetone, and chloroform. [7]
Critical Micelle Concentration (CMC)	The precise CMC of DODAC is not readily available in the cited literature. However, it is a critical parameter for any surfactant. The CMC is the concentration at which surfactant monomers self-assemble into micelles. [8] For cationic surfactants with long alkyl chains, the CMC is generally low and can be influenced by factors such as temperature and the ionic strength of the medium. [9] Its determination is crucial for formulation development.

Experimental Protocols

Detailed methodologies for the characterization of DODAC and DODAC-based formulations are essential for reproducible research and development.

Determination of Critical Micelle Concentration (CMC)

The CMC of DODAC can be determined by monitoring a physical property of the solution that changes abruptly at the point of micelle formation.[\[8\]](#)

Method: Conductometry

- Solution Preparation: Prepare a stock solution of DODAC in deionized water at a concentration well above the expected CMC. A series of dilutions are then prepared from this stock solution.
- Temperature Control: Ensure all solutions are maintained at a constant temperature using a thermostatically controlled water bath, as temperature can influence the CMC.[\[9\]](#)
- Conductivity Measurement: The electrical conductivity of each dilution is measured using a calibrated conductivity meter.
- Data Analysis: Plot the measured conductivity as a function of DODAC concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Preparation of DODAC-Containing Liposomes

The thin-film hydration method is a widely used technique for the preparation of liposomes.[\[10\]](#) [\[11\]](#)[\[12\]](#)

Method: Thin-Film Hydration Followed by Extrusion

- Lipid Dissolution: Dissolve DODAC and any helper lipids (e.g., cholesterol, DOPE) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.[\[10\]](#)[\[13\]](#)[\[14\]](#) The molar ratio of the lipids should be carefully chosen based on the desired properties of the liposomes.
- Thin-Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.[\[10\]](#) [\[11\]](#)
- Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle agitation. The temperature of the hydration buffer should be above the

phase transition temperature (T_c) of the lipids to ensure proper hydration and formation of multilamellar vesicles (MLVs).[11]

- **Sizing by Extrusion:** To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder.[12][13]

Particle Size and Zeta Potential Measurement

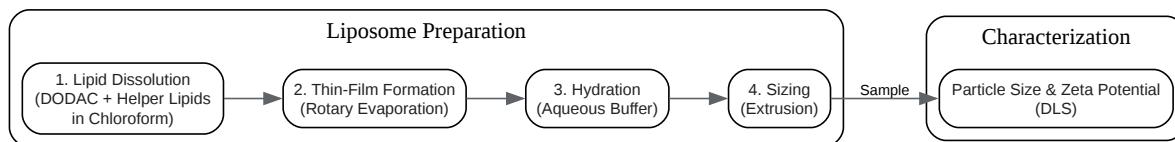
Dynamic Light Scattering (DLS) is a standard technique for determining the size distribution and surface charge (zeta potential) of nanoparticles in a suspension.[15][16][17][18]

Method: Dynamic Light Scattering (DLS)

- **Sample Preparation:** Dilute the liposome suspension in an appropriate buffer to a suitable concentration for DLS analysis. The buffer should be filtered to remove any dust particles that could interfere with the measurement.
- **Particle Size Measurement:** The diluted sample is placed in a cuvette and inserted into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. These fluctuations are then correlated to the particle size distribution.
- **Zeta Potential Measurement:** For zeta potential measurement, an electric field is applied to the sample. The velocity of the charged liposomes under this field is measured, from which the zeta potential is calculated. The zeta potential provides an indication of the colloidal stability of the liposome formulation.[15][18]

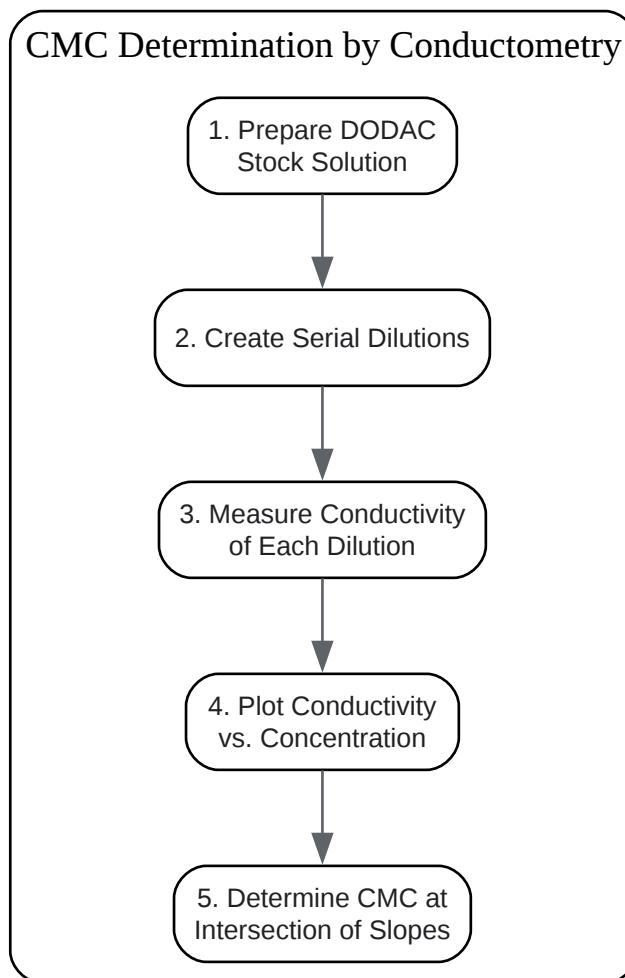
Visualization of Experimental Workflows and Cellular Interactions

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the cellular uptake pathway of DODAC-containing liposomes.



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Caption: Workflow for DODAC Liposome Preparation and Characterization.

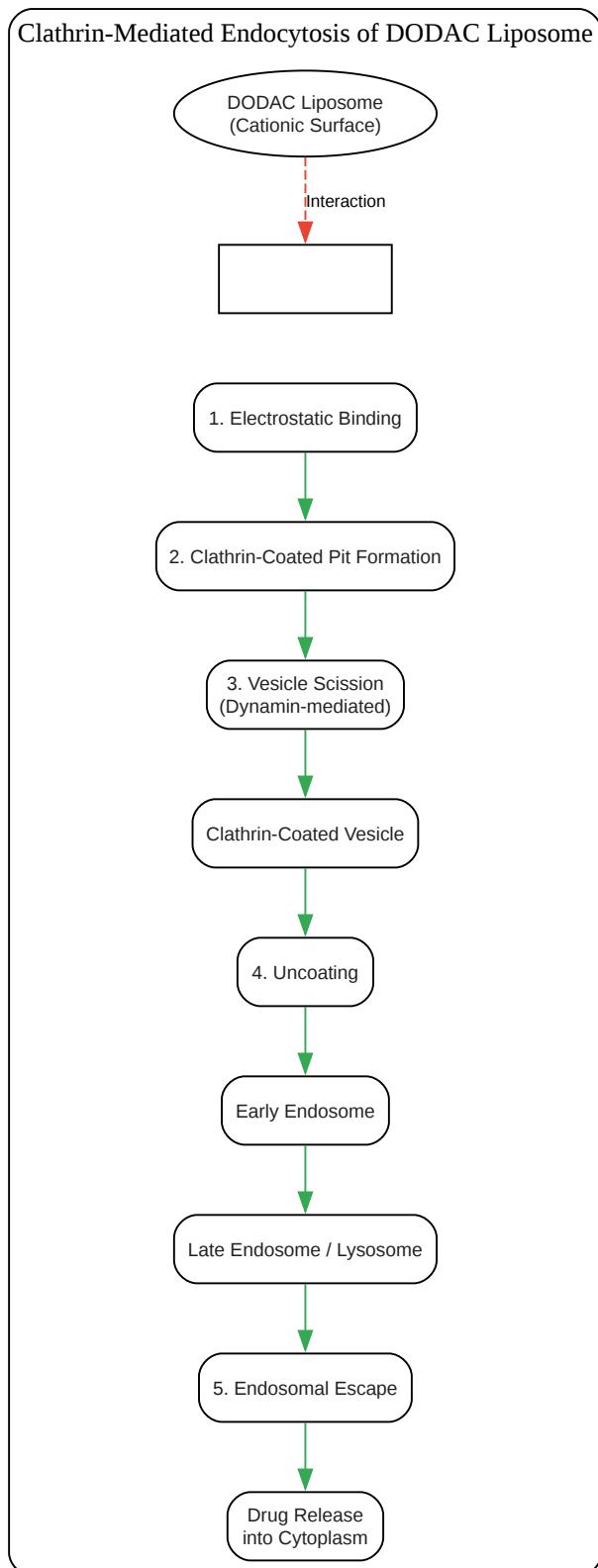


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Caption: Workflow for CMC Determination using Conductometry.

Cellular Uptake and Intracellular Trafficking

Cationic liposomes, such as those formulated with DODAC, are primarily internalized by cells through endocytosis.[\[19\]](#) The positive charge on the liposome surface facilitates interaction with the negatively charged cell membrane. A key pathway for this uptake is clathrin-mediated endocytosis.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)



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Caption: Cellular Uptake via Clathrin-Mediated Endocytosis.

Following internalization, the liposome is trafficked through the endosomal pathway.[19][25][26] For the encapsulated therapeutic to exert its effect, it must escape the endosome before degradation in the lysosome. The cationic nature of DODAC can facilitate this endosomal escape, leading to the release of the drug into the cytoplasm.[19]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of DODAC, along with standardized protocols for its characterization and use in liposomal formulations. The provided visualizations of experimental workflows and cellular uptake pathways offer a clear framework for researchers in the field of drug delivery. A thorough understanding of these fundamental aspects of DODAC is critical for the rational design and optimization of effective and safe nanomedicines.

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